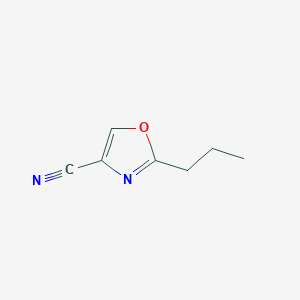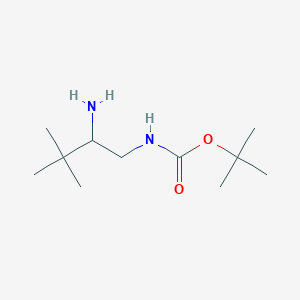
L-2-Aminobutyric-3,3-D2 acid
Descripción general
Descripción
L-2-Aminobutyric-3,3-D2 Acid is a compound with the molecular formula C4H7D2NO2 . It is an unnatural amino acid that is a key intermediate for the synthesis of several important pharmaceuticals .
Synthesis Analysis
The synthesis of L-2-Aminobutyric acid (L-ABA) can be achieved by chemical synthesis or enzymatic conversion . In a study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .Molecular Structure Analysis
The molecular structure of L-2-Aminobutyric-3,3-D2 Acid consists of 4 Carbon atoms, 7 Hydrogen atoms, 2 Deuterium atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
The production of L-2-Aminobutyric acid (L-ABA) involves various chemical reactions. For instance, in the metabolic engineering approach, the carbon flux is redirected from 2-ketobutyrate (2-KB) to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .Physical And Chemical Properties Analysis
The average mass of L-2-Aminobutyric-3,3-D2 Acid is 105.132 Da, and its Monoisotopic mass is 105.075882 Da .Aplicaciones Científicas De Investigación
Summary of Application
L-2-Aminobutyric acid (L-ABA) has huge potential for industrial application in the field of microbial fermentation for enzyme production and whole-cell catalysis . The catalytic capacities of cells are directly related to the fermentation process .
Methods of Application
Using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . Fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Results or Outcomes
The enzyme activities of leucine dehydrogenase and formate dehydrogenase reached 129.87 U/g DCW and 437.02 U/g DCW, respectively, and the intracellular NAD(H) concentration reached 14.94 μmol/g DCW .
2. Metabolic Engineering
Summary of Application
L-ABA is produced by expanding the natural metabolic network of Escherichia coli using a metabolic engineering approach .
Methods of Application
The Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .
Results or Outcomes
The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA*-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .
3. Pharmaceutical Manufacturing
Summary of Application
L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing . It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .
Methods of Application
L-ABA can be synthesized via chemical and biological methods . Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis .
Results or Outcomes
The demand for L-ABA as a key drug intermediate has greatly increased, and there is considerable motivation to establish an effective and pollution-free method .
4. Biofuel Production
Summary of Application
L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .
Methods of Application
Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .
Results or Outcomes
The results of this application are not specified in the source .
5. Chemical Raw Material
Summary of Application
L-2-Aminobutyric acid is an important chemical raw material .
Methods of Application
The specific methods of application as a chemical raw material are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Chiral Pharmaceutical Intermediate
Summary of Application
L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .
Methods of Application
The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
4. Biofuel Production
Summary of Application
L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .
Methods of Application
Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .
Results or Outcomes
The results of this application are not specified in the source .
5. Chemical Raw Material
Summary of Application
L-2-Aminobutyric acid is an important chemical raw material .
Methods of Application
The specific methods of application as a chemical raw material are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Chiral Pharmaceutical Intermediate
Summary of Application
L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .
Methods of Application
The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
Direcciones Futuras
The demand for L-2-Aminobutyric acid (L-ABA) as a key drug intermediate has greatly increased in recent years. There is considerable motivation to establish an effective and pollution-free method for its production . The development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-aminobutyric acid production is a promising approach .
Propiedades
IUPAC Name |
(2S)-2-amino-3,3-dideuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-NFTRXVFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Aminobutyric-3,3-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)


![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)






